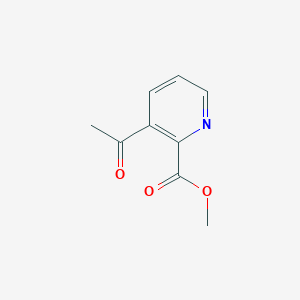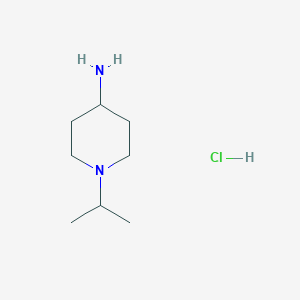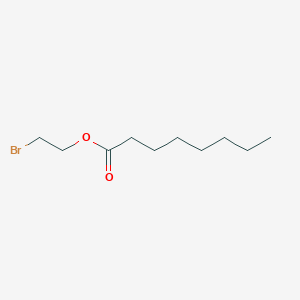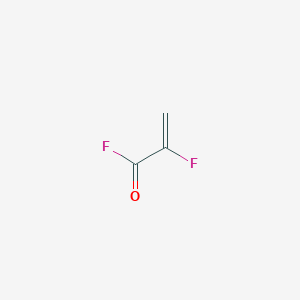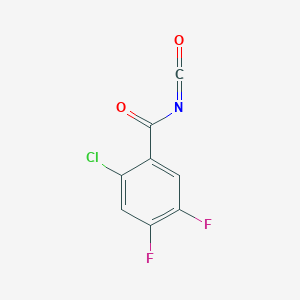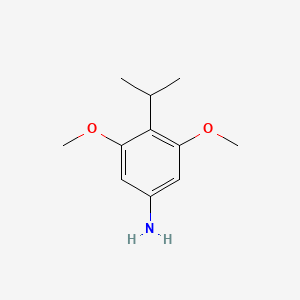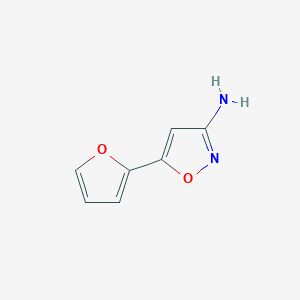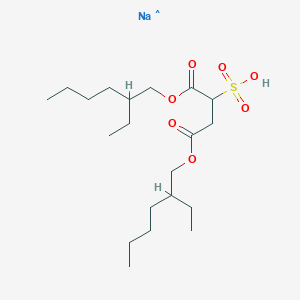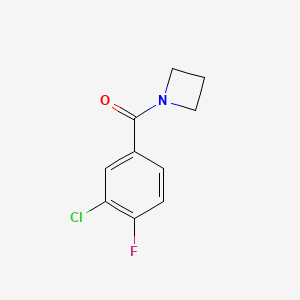
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone
描述
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound features a 3-chloro-4-fluorophenyl group attached to the azetidine ring, making it an interesting subject for various chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone typically involves the reaction of azetidine with 3-chloro-4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
科学研究应用
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and polymers with unique properties.
作用机制
The mechanism of action of Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit monoacylglycerol lipase, leading to increased levels of endocannabinoids, which can modulate pain, inflammation, and mood .
相似化合物的比较
Similar Compounds
Azetidin-2-one: Another azetidine derivative with different substituents, known for its biological activities.
3-Chloro-4-fluoroaniline: A related compound with similar substituents but different core structure.
Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar reactivity and biological properties.
Uniqueness
Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone is unique due to its specific combination of azetidine and 3-chloro-4-fluorophenyl groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
属性
CAS 编号 |
863454-79-9 |
|---|---|
分子式 |
C10H9ClFNO |
分子量 |
213.63 g/mol |
IUPAC 名称 |
azetidin-1-yl-(3-chloro-4-fluorophenyl)methanone |
InChI |
InChI=1S/C10H9ClFNO/c11-8-6-7(2-3-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 |
InChI 键 |
FHRNSSUQTJBVMH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)F)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
